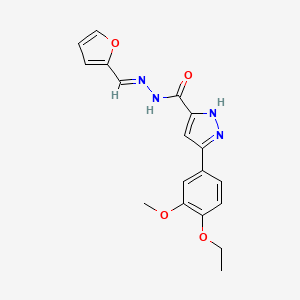
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its complex structure, which includes a furan ring and various substituents that enhance its pharmacological potential. The following sections delve into its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C18H18N4O4
- Molecular Weight : 354.36 g/mol
- CAS Number : 1285603-88-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound . In vitro evaluations have demonstrated significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Escherichia coli | 1.5 μg/mL | |
| Candida albicans | 1.0 μg/mL |
The compound exhibited synergistic effects when tested in combination with standard antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains of bacteria and fungi .
The proposed mechanism of action for this compound involves:
- Inhibition of Biofilm Formation : The compound significantly reduces biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity .
- Cell Membrane Disruption : Studies suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .
Anti-inflammatory Activity
In addition to antimicrobial properties, this pyrazole derivative has shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Synergistic Effects with Antibiotics : A study demonstrated that the compound when used alongside ciprofloxacin resulted in a lower MIC against resistant strains of Staphylococcus aureus, suggesting its role as an adjuvant therapy .
- Biofilm Inhibition : Another study reported that this compound effectively inhibited biofilm formation at concentrations lower than those required for antimicrobial activity, indicating a dual mechanism of action .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural components. Modifications to the phenyl and furan rings can enhance potency and selectivity against specific pathogens. For instance:
- The presence of electron-donating groups on the aromatic rings has been linked to increased antimicrobial activity.
- Alterations in the hydrazone linkage can affect the compound's ability to penetrate bacterial membranes.
Propiedades
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-16-7-6-12(9-17(16)24-2)14-10-15(21-20-14)18(23)22-19-11-13-5-4-8-26-13/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERSNQHGJFKHJ-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














